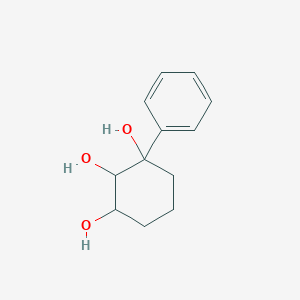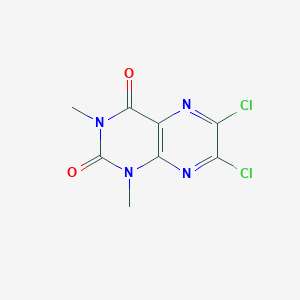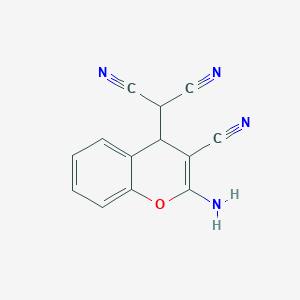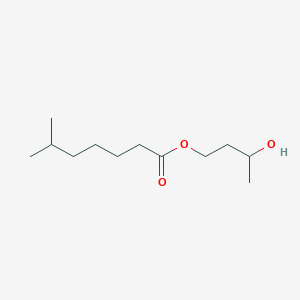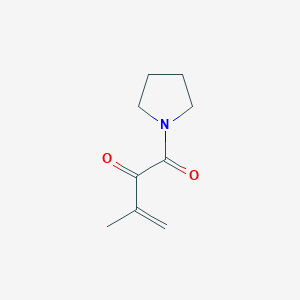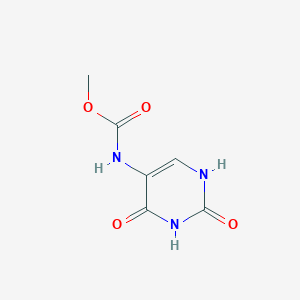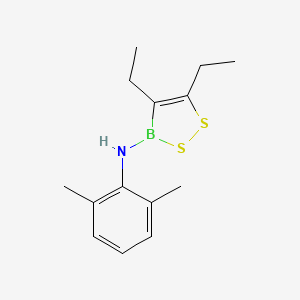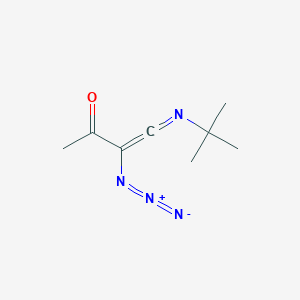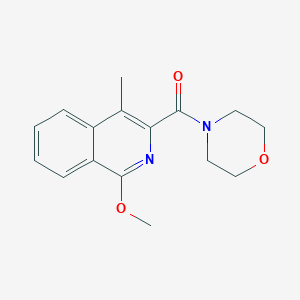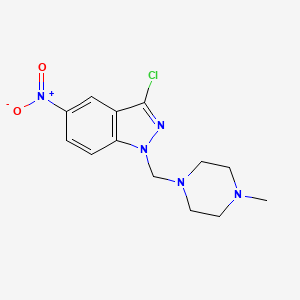
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that includes a chloro group, a nitro group, and a piperazine moiety, making it a versatile candidate for various chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole typically involves multi-step procedures. One common method includes the nitration of 1H-indazole followed by chlorination and subsequent reaction with 4-methylpiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted indazole compounds.
科学的研究の応用
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
類似化合物との比較
Similar Compounds
1H-Indazole: A parent compound with similar structural features.
4-Methylpiperazine: Shares the piperazine moiety.
5-Nitroindazole: Contains the nitro group similar to the target compound.
Uniqueness
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89331-89-5 |
|---|---|
分子式 |
C13H16ClN5O2 |
分子量 |
309.75 g/mol |
IUPAC名 |
3-chloro-1-[(4-methylpiperazin-1-yl)methyl]-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN5O2/c1-16-4-6-17(7-5-16)9-18-12-3-2-10(19(20)21)8-11(12)13(14)15-18/h2-3,8H,4-7,9H2,1H3 |
InChIキー |
RMVZEPIOKGZNKW-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


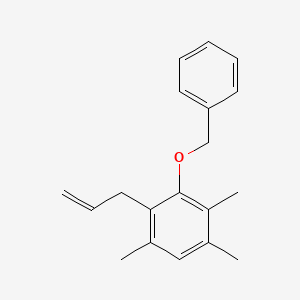
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
